2-Isonitrosoacetophenone

Description

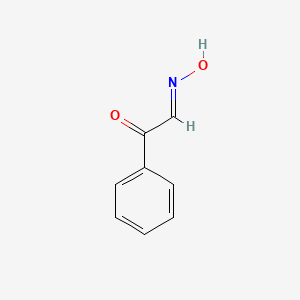

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-hydroxyimino-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-6,11H/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNKXLRYCLKJSS-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060198 | |

| Record name | Isonitrosoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-54-7, 83922-86-5 | |

| Record name | Isonitrosoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | mu-(Hydroxyimino)acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083922865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonitrosoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonitrosoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetaldehyde, .alpha.-oxo-, aldoxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isonitrosoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyiminoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONITROSOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFE56234VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: The Strategic Importance of α-Oximino Ketones

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Isonitrosoacetophenone

In the landscape of synthetic chemistry, certain molecular scaffolds serve as linchpins for innovation. This compound, also known as phenylglyoxaldoxime, is one such cornerstone.[1][2] This α-oximino ketone is not merely a stable crystalline solid but a versatile synthetic intermediate with a rich history and a vibrant future. Its strategic importance lies in the juxtaposition of a ketone and an oxime functional group on adjacent carbons, creating a reactive nexus for constructing complex heterocyclic systems fundamental to drug discovery and materials science. This compound serves as a critical precursor for pharmaceuticals, agrochemicals, and as a highly effective ligand in coordination chemistry for metal ion detection and catalysis.[1]

This guide is structured to provide not just a set of instructions, but a deep-seated understanding of the process. We will explore the causal relationships behind the chosen synthetic route—why specific reagents are used, why conditions are critical—and detail a self-validating characterization workflow that ensures the purity and identity of the final product with absolute confidence.

Part 1: The Synthesis Pathway—From Enolate to Oxime

The synthesis of this compound is a classic example of α-functionalization of a ketone. The core transformation is the nitrosation of acetophenone at the α-carbon, a position activated by the adjacent carbonyl group. While several methods exist, the acid-catalyzed reaction with nitrous acid (generated in situ) offers a robust, scalable, and cost-effective pathway.

The Underpinning Mechanism: Acid-Catalyzed Nitrosation

The reaction proceeds through the enol tautomer of acetophenone. This is a critical mechanistic point: direct nitrosation of the ketone is unfavorable. An acidic medium is employed to catalyze the keto-enol tautomerization, increasing the concentration of the nucleophilic enol form.

-

Protonation and Enolization: The process begins with the protonation of the carbonyl oxygen of acetophenone by a strong acid (e.g., HCl). This enhances the acidity of the α-protons. A subsequent deprotonation at the α-carbon by a weak base (like water or the chloride ion) generates the enol.

-

In Situ Generation of the Nitrosating Agent: Sodium nitrite (NaNO₂) reacts with the strong acid to produce nitrous acid (HONO), which is further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the nitrosonium ion. This is the key C-N bond-forming step.

-

Tautomerization to the Oxime: The resulting α-nitroso ketone is unstable and rapidly tautomerizes to the thermodynamically more stable this compound (an oxime). This tautomerization is the final, irreversible step that drives the reaction to completion.

Caption: Figure 1: Acid-Catalyzed Nitrosation of Acetophenone

Validated Experimental Protocol for Synthesis

This protocol is designed for reliability and high yield. Every step has a defined purpose that contributes to the purity of the final product. A similar industrial process is outlined in patent literature, highlighting its scalability.[3]

Materials and Reagents:

-

Acetophenone (99%)

-

Sodium Nitrite (NaNO₂, 99%)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Glacial Acetic Acid

-

Ethanol (95%)

-

Deionized Water

-

Ice

-

250 mL Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filtration flask

Step-by-Step Procedure:

-

Reaction Setup: In the 250 mL three-neck flask, dissolve 12.0 g (0.1 mol) of acetophenone in 50 mL of glacial acetic acid. Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with gentle stirring. Maintaining this low temperature is crucial to control the exothermic reaction and prevent the decomposition of nitrous acid.

-

In Situ Nitrosation: While maintaining the temperature below 5 °C, slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite dissolved in 15 mL of water from the dropping funnel over a period of 30-40 minutes.

-

Acidification: After the nitrite addition is complete, continue stirring for another 15 minutes. Then, add 10 mL of concentrated hydrochloric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: Stir the mixture vigorously in the ice bath for 2 hours. The solution will typically turn a yellowish-green color as the product begins to form.

-

Precipitation and Isolation: Pour the reaction mixture slowly into 400 mL of ice-cold water while stirring vigorously. A yellow precipitate of crude this compound will form.

-

Filtration and Washing: Allow the precipitate to settle, then collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual acids and salts.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C to a constant weight. The expected yield is approximately 11-13 g (74-87%).

Part 2: Comprehensive Characterization—A Self-Validating Workflow

Characterization is not merely a final check; it is an integral part of the synthesis that validates the outcome. The combination of physical and spectroscopic data provides an unambiguous structural confirmation.

Caption: Figure 2: Characterization Workflow

Physical and Spectroscopic Data Summary

The following table summarizes the expected characterization data for a successfully synthesized and purified sample of this compound.

| Parameter | Expected Result | Source(s) |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 126-128 °C | [4] |

| Molecular Formula | C₈H₇NO₂ | [1][2] |

| Molecular Weight | 149.15 g/mol | [1][2] |

| FTIR (cm⁻¹) | ~3350 (broad, O-H), ~1670 (strong, C=O), ~1610 (C=N), ~3060 (Ar C-H) | [5] |

| ¹H NMR (CDCl₃, ppm) | δ 11.5-12.5 (s, 1H, N-OH), δ 8.2 (s, 1H, =CH), δ 7.4-7.9 (m, 5H, Ar-H) | [6] |

| ¹³C NMR (CDCl₃, ppm) | δ ~188 (C=O), δ ~150 (C=N), δ ~127-134 (Aromatic C) | [7] |

| Mass Spec. (EI, m/z) | 149 [M]⁺, 132 [M-OH]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺ | [8][9] |

In-Depth Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum provides a quick and definitive check for the key functional groups. The most telling feature is the broad absorption between 3200-3500 cm⁻¹, characteristic of the O-H bond in the oxime, which is often hydrogen-bonded. The sharp, intense peak around 1670 cm⁻¹ confirms the presence of the conjugated ketone's carbonyl group (C=O).[10] The carbon-nitrogen double bond (C=N) of the oxime typically appears near 1610 cm⁻¹.[11]

-

¹H NMR Spectroscopy: The proton NMR spectrum gives precise information about the electronic environment of the hydrogen atoms. The most diagnostic signal is the broad singlet for the oxime proton (N-OH), which appears significantly downfield (often >11 ppm) due to deshielding and hydrogen bonding; this peak will disappear upon shaking the sample with a drop of D₂O.[6] A sharp singlet around 8.2 ppm corresponds to the vinylic proton of the C=N-OH group. The aromatic protons of the phenyl ring typically appear as a complex multiplet between 7.4 and 7.9 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton. The carbonyl carbon (C=O) is highly deshielded and appears far downfield, around 188 ppm. The imino carbon (C=N) is also downfield, typically near 150 ppm. The remaining signals in the aromatic region (127-134 ppm) confirm the phenyl group.[7]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak [M]⁺ should be clearly visible at m/z 149.[8] A characteristic fragmentation pattern for this molecule involves the loss of a hydroxyl radical (-OH), leading to a peak at m/z 132. The most abundant peak (base peak) is often the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, formed by cleavage of the bond between the carbonyl and the oximino carbon. Further fragmentation of the benzoyl cation leads to the phenyl cation ([C₆H₅]⁺) at m/z 77.[9]

Standard Operating Procedures for Characterization

Melting Point Determination:

-

Load a small amount of the dry, crystalline product into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to about 10 °C below the expected melting point (126 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A narrow range (≤ 2 °C) indicates high purity.

FTIR Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Acquire a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the spectrometer's sample holder and record the spectrum from 4000 to 400 cm⁻¹.[12]

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[12]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (if not already present in the solvent).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard parameters.

Conclusion

The synthesis and subsequent characterization of this compound represent a foundational exercise in organic chemistry that delivers a product of significant practical value. By understanding the "why" behind each step—from the acid-catalyzed enol formation to the specific fragmentation patterns in the mass spectrometer—researchers can execute this procedure with precision and confidence. The protocols and data presented in this guide constitute a self-validating system, ensuring that the material produced is of high purity and ready for application in advanced synthesis, analytical chemistry, or materials development.

References

-

This compound. Chem-Impex.[Link]

-

Acetophenone, m-nitro-. Organic Syntheses Procedure.[Link]

-

How to synthesise 2-nitroacetophenone by nitration of acetophenone. Quora.[Link]

-

o-NITROACETOPHENONE. Organic Syntheses Procedure.[Link]

-

Kinetics of the nitration of acetophenone, benzamide, benzoic acid, and NN-dimethylaniline N-oxide in aqueous sulphuric acid. RSC Publishing.[Link]

-

Nitration of Acetophenone | m-nitro acetophenone | Organic Chemistry | Class 12. YouTube.[Link]

-

Synthesis, Thermal and Spectroscopic Studies of P- Methoxy Isonitroso Acetophenone with Transition Metal Co (II) And. ijrbat.[Link]

- Process for preparing alpha-oxime acetophenone derivatives.

-

This compound (C8H7NO2). PubChemLite.[Link]

-

Synthesis of aminoacetophenone from acetophenone. ResearchGate.[Link]

-

A DESIGN OF NOVEL SYNTHESIS OF P- PHENYL ISONITROSO ACETOPHENONE AND THEIR ANTIMICROBIAL ACTIVITY. troindia.[Link]

-

Metal complexes and solvent extraction properties of isonitrosoacetophenone 2-aminobenzoylhydrazone. ResearchGate.[Link]

-

The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes. ResearchGate.[Link]

-

Isonitrosoacetophenone. PubChem.[Link]

-

Preparation of acetophenone oxime. PrepChem.com.[Link]

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses Procedure.[Link]

-

Preparation of Acetophenone Oxime. PrepChem.com.[Link]

-

Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences.[Link]

-

Synthesis of 2'-(1,2,3-triazoyl)-acetophenones: molecular docking and in vitro monoamine oxidase activity inhibition. New Journal of Chemistry (RSC Publishing).[Link]

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central.[Link]

-

IR Spectroscopy. University of Colorado Boulder.[Link]

-

SYNTHESIS AND CHARACTERISATION OF Co (II), Ni (II) AND Cu (II) COMPLEXES WITH SODIUM SALT OF p-METHOXYISONITROSOACETOPHENONE. TSI Journals.[Link]

-

Mass spectral interpretation. University of Wisconsin-River Falls.[Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.[Link]

-

I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp. Supporting Information.[Link]

-

Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP). ResearchGate.[Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.[Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.[Link]

-

Introduction to IR Spectroscopy. Ketones. YouTube.[Link]

-

GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org.[Link]

-

MS Example Acetophenone (C8H8O): FM = 120. University of Wisconsin-River Falls.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Isonitrosoacetophenone | C8H7NO2 | CID 9566037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111233719B - Process for preparing alpha-oxime acetophenone derivatives - Google Patents [patents.google.com]

- 4. This compound | 532-54-7 [chemicalbook.com]

- 5. This compound(532-54-7) IR2 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(532-54-7) 13C NMR spectrum [chemicalbook.com]

- 8. PubChemLite - this compound (C8H7NO2) [pubchemlite.lcsb.uni.lu]

- 9. asdlib.org [asdlib.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

Physical and chemical properties of 2-Isonitrosoacetophenone

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Isonitrosoacetophenone

Abstract

This technical guide provides a comprehensive overview of this compound (INAP), a versatile organic compound with significant applications in synthetic chemistry, analytical methods, and materials science. We delve into its core physicochemical properties, spectroscopic signature, synthesis, and characteristic reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and causality behind its use. All protocols and data are supported by authoritative references to ensure scientific integrity.

Introduction: The Versatile Oxime

This compound, also known by its synonyms ω-(Hydroxyimino)acetophenone or Phenylglyoxaldoxime, is a valuable organic intermediate characterized by its distinctive α-keto oxime functional group.[1][2] Its molecular structure, C₈H₇NO₂, bestows upon it a unique reactivity profile that makes it a cornerstone in various chemical domains.[1][3][4] The compound serves as a crucial precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Furthermore, its ability to form stable, often colored, complexes with a wide range of metal ions makes it an indispensable reagent in coordination and analytical chemistry.[1][4] This guide will explore the synthesis, properties, and applications of this compound, providing a foundational understanding for its effective utilization in research and development.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nitrosation of acetophenone at the α-carbon. This reaction leverages the acidity of the α-protons, which are activated by the adjacent carbonyl group.

Experimental Protocol: Nitrosation of Acetophenone

This protocol describes a regioselective synthesis using hydroxylamine hydrochloride, a method noted for its green chemistry credentials.[5]

Materials:

-

Acetophenone (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Silica gel

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine acetophenone and hydroxylamine hydrochloride in ethanol.

-

Catalyst Addition: Add a catalytic amount of silica gel to the mixture. The silica gel acts as a solid acid catalyst, facilitating the reaction under mild conditions.

-

Reaction Execution: Stir the mixture at room temperature (~20°C) for approximately 3 hours.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, filter the reaction mixture to remove the silica gel. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation).

-

Purification: The resulting crude solid is washed with cold water to remove any unreacted hydroxylamine hydrochloride.[6][7] The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a yellow or beige powder.[1][3]

Synthesis Workflow Diagram

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in various experimental setups.

Data Summary

| Property | Value | Source(s) |

| CAS Number | 532-54-7 | [1][2][3][4] |

| Molecular Formula | C₈H₇NO₂ | [1][3][6] |

| Molecular Weight | 149.15 g/mol | [1][2][8] |

| Appearance | White to light yellow/beige powder/crystal | [1][3][4][6] |

| Melting Point | 120 - 129 °C | [1][3][4][6] |

| Boiling Point | ~305.7 °C (at 760 mmHg, estimated) | [6] |

| Solubility | Soluble in hot water; also soluble in cold water | [4][6][7] |

| Storage Conditions | 0 - 8 °C, in a dry, well-ventilated place | [1][2][3][6] |

| pKa | 8.49 ± 0.10 (Predicted) | [4] |

Structural Isomerism: Nitroso-Oxime Tautomerism

An important chemical feature of this compound is its existence in a tautomeric equilibrium.[9] Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[9][10] This compound exists predominantly as the more stable oxime tautomer (the "isonitroso" form) rather than the nitroso tautomer. This equilibrium is a key aspect of its reactivity.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound.[11][12] The key spectral features are consistent with its α-keto oxime structure.

| Spectroscopy Type | Key Features and Interpretations |

| Infrared (IR) | - ~3200-3400 cm⁻¹: Broad peak corresponding to the O-H stretch of the oxime group. - ~1650-1680 cm⁻¹: Strong absorption from the C=O (ketone) stretch. - ~1600-1620 cm⁻¹: C=N stretch of the oxime. - ~1450-1580 cm⁻¹: C=C stretching vibrations of the aromatic ring. |

| ¹H NMR | - ~7.4-8.0 ppm: Multiplets corresponding to the 5 protons of the phenyl group. - ~8.3 ppm: Singlet for the methine proton (-CH=NOH). - ~11.0-12.0 ppm: Broad singlet for the acidic oxime proton (-NOH), which is exchangeable with D₂O. |

| ¹³C NMR | - ~185-195 ppm: Signal for the carbonyl carbon (C=O). - ~145-150 ppm: Signal for the oxime carbon (C=N). - ~127-134 ppm: Signals for the aromatic carbons of the phenyl ring. |

| Mass Spectrometry (MS) | - m/z 149: The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.[8][13] - Characteristic Fragments: Peaks corresponding to the loss of functional groups, such as the phenyl group (m/z 77) and the benzoyl cation (m/z 105). |

Chemical Properties and Reactivity

The reactivity of this compound is dominated by its α-keto oxime moiety.

Coordination Chemistry: A Bidentate Ligand

One of the most significant chemical properties of this compound is its ability to act as a chelating agent. The nitrogen atom of the oxime and the oxygen atom of the carbonyl group can coordinate with a single metal ion, functioning as a bidentate ligand.[14] This chelation results in the formation of stable, five-membered ring complexes with various transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II).[4][14][15] This property is the basis for its use in the detection and quantification of metal ions.[1][4]

Reactivity Diagram: Metal Chelation

Intermediate in Organic Synthesis

This compound is a versatile building block for synthesizing more complex organic molecules, particularly heterocyclic compounds.[1] Its functional groups can undergo various transformations. For example, the oxime can be reduced to an amine, and the ketone can participate in condensation reactions, providing pathways to quinolines, triazoles, and other valuable scaffolds.[16][17][18]

Applications

The unique properties of this compound have led to its use in several scientific and industrial fields:

-

Analytical Chemistry: Employed as a reagent for the colorimetric and gravimetric determination of metal ions like iron, copper, and cobalt.[1][4]

-

Organic Synthesis: Serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1]

-

Material Science: Used in the formulation of certain polymers and resins, helping to create materials with specific, desired properties.[1]

-

Biological Research: Investigated for its potential as an enzyme inhibitor and as a lead compound in drug discovery.[1] It has also shown antifungal and antioxidant activity.[2]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is considered harmful if swallowed or in contact with skin.[8] Proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or eyeglasses.[2][7][19] In dusty conditions, a dust mask (e.g., N95) is recommended.[2]

-

Handling: Handle in a well-ventilated area to avoid dust formation and inhalation.[3][6][19] Avoid contact with skin, eyes, and clothing.[3][19]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, typically between 2-8°C.[2][6] Store away from incompatible materials such as strong oxidizing agents.[7][19]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[3] For skin contact, wash off immediately with plenty of water.[3] If inhaled, move to fresh air.[3] Seek medical attention if symptoms occur.[3]

Conclusion

This compound is a compound of considerable scientific and practical importance. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it a valuable tool for chemists. From its fundamental role in creating complex organic molecules to its application in detecting metal ions, its utility is well-established. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

-

SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. [Link]

-

Isonitrosoacetophenone | C8H7NO2 | CID 9566037. PubChem - NIH. [Link]

-

The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes. ResearchGate. [Link]

-

This compound (C8H7NO2). PubChemLite. [Link]

-

The chemical structure of isonitrosoacetophenone (I) and the... ResearchGate. [Link]

-

This compound CAS NO.532-54-7. Pure Chemistry Scientific Inc.. [Link]

-

STUDIES ON BIOLOGICAL ACTIVITIES OF METAL COMPLEXES DERIVED FROM 2-HYDROXY-4,5-DIMETHYL ISONITROSO ACETOPHENONE. Ijarse. [Link]

-

Tautomer. Wikipedia. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

-

Tautomerism; Types & Stability of Tautomers. YouTube. [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

-

Synthesis of 2'-(1,2,3-triazoyl)-acetophenones: molecular docking and in vitro monoamine oxidase activity inhibition. New Journal of Chemistry (RSC Publishing). [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]

-

What impact does tautomerism have on drug discovery and development?. PMC - NIH. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-イソニトロソアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | 532-54-7 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. Isonitrosoacetophenone | C8H7NO2 | CID 9566037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tautomer - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 12. lehigh.edu [lehigh.edu]

- 13. PubChemLite - this compound (C8H7NO2) [pubchemlite.lcsb.uni.lu]

- 14. researchgate.net [researchgate.net]

- 15. ijarse.com [ijarse.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of 2′-(1,2,3-triazoyl)-acetophenones: molecular docking and inhibition of in vitro monoamine oxidase activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. tcichemicals.com [tcichemicals.com]

2-Isonitrosoacetophenone CAS number and spectral data

An In-Depth Technical Guide to 2-Isonitrosoacetophenone (CAS: 532-54-7): Properties, Spectroscopy, and Applications

Introduction

This compound, also known as phenylglyoxaldoxime, is a versatile organic compound with the chemical formula C₈H₇NO₂.[1] It serves as a crucial intermediate in a wide array of chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility also extends to analytical chemistry, where its ability to form stable complexes with metal ions makes it a valuable reagent for their detection and quantification.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, spectroscopic profile, synthesis, and key applications for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Physicochemical Properties

This compound is structurally characterized by an acetophenone core functionalized with an oxime group at the alpha position. This arrangement of a carbonyl group adjacent to a C=N-OH moiety dictates its chemical reactivity and spectroscopic behavior. The compound typically appears as a yellow to light orange powder.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 532-54-7 | [1][2][3][4] |

| Molecular Formula | C₈H₇NO₂ | [1][2][3][4] |

| Molecular Weight | 149.15 g/mol | [1][4] |

| IUPAC Name | (2E)-2-hydroxyimino-1-phenylethanone | [5] |

| Synonyms | ω-(Hydroxyimino)acetophenone, Phenylglyoxaldoxime, Benzoylformoxime | [1][2] |

| Appearance | White to Light yellow to Light orange powder/crystal | [2][3] |

| Melting Point | 126-128 °C | [2][6] |

| Storage Temperature | 2-8°C | [2][3][6] |

| SMILES | C1=CC=C(C=C1)C(=O)/C=N/O | [2][5] |

graph "2_Isonitrosoacetophenone_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes with positions C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"]; C7 [pos="2.6,1.5!", label="C"]; C8 [pos="3.9,0.75!", label="C"]; O1 [pos="2.6,2.6!", label="O"]; N1 [pos="5.2,1.5!", label="N"]; O2 [pos="6.5,0.75!", label="O"]; H1 [pos="7.5,1.25!", label="H"];

// Aromatic Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent Bonds C6 -- C7; C7 -- C8; C7 -- O1 [style=filled, penwidth=2.5]; C8 -- N1 [style=filled, penwidth=2.5]; N1 -- O2; O2 -- H1;

// Aromatic circle (approximated with nodes) node [shape=point, width=0.01, height=0.01, color="#5F6368"]; p1 [pos="0,0!"]; }graph "Synthesis_Workflow" { rankdir="LR"; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead="normal", penwidth=1.5];// Nodes Start [label="Acetophenone\n(Starting Material)", fillcolor="#FBBC05"]; Reagent [label="+ Amyl Nitrite\n+ Base (e.g., NaOEt)"]; Intermediate [label="Enolate Formation\n(Nucleophile)"]; Reaction [label="Nucleophilic Attack\non Nitrosating Agent", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [shape=point, width=0.1];

// Edges Start -> Reagent [style=dotted]; Reagent -> Intermediate; Intermediate -> Reaction; Reaction -> Product; Product -> End [arrowhead=none]; }

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the key functional groups. The presence of the hydroxyl (-OH), carbonyl (C=O), and imine (C=N) groups results in characteristic absorption bands. The broadness of the O-H stretch is a classic indicator of hydrogen bonding, a common feature in oximes.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration | Reference |

| ~3400-3300 | O-H | Stretching, often broad due to H-bonding | [7] |

| ~1650-1700 | C=O (Ketone) | Stretching | [8] |

| ~1600-1620 | C=N (Oxime) | Stretching | [8] |

| ~930-960 | N-O | Stretching | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed molecular structure, including the stereochemistry of the oxime group, which can exist as syn and anti isomers.

The proton NMR spectrum reveals distinct signals for the aromatic, methine, and hydroxyl protons. The chemical shift of the oxime proton is particularly diagnostic and can be confirmed by its disappearance upon D₂O exchange. [7]The presence of both syn and anti isomers in solution can lead to two distinct signals for the oxime proton. [7] Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Key Features |

| Aromatic Protons (C₆H₅) | 7.4 - 8.0 | Multiplet (m) | Signals correspond to the 5 protons of the phenyl ring. |

| Methine Proton (=CH) | ~8.3 | Singlet (s) | The proton attached to the imine carbon. |

| Oxime Proton (N-OH) | 11.8 - 12.1 | Singlet (s), broad | Highly deshielded, acidic proton; disappears with D₂O. [7] |

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbonyl and imine carbons are significantly deshielded and appear far downfield.

Table 4: ¹³C NMR Chemical Shifts

| Carbon Environment | Chemical Shift (δ, ppm) | Reference |

| Carbonyl (C=O) | ~190 | [9] |

| Imine (C=N) | ~148 | [7][9] |

| Aromatic (C₆H₅) | 128 - 135 | [9] |

| Aromatic (C-ipso) | ~133 | [9] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which is crucial for confirming the compound's identity. The molecular ion peak [M]⁺ is expected at m/z 149.

Table 5: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Significance | Reference |

| 149 | [C₈H₇NO₂]⁺ | Molecular Ion (M⁺) | [5] |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (Base Peak) | [5] |

| 77 | [C₆H₅]⁺ | Phenyl cation | [5] |

| 51 | [C₄H₃]⁺ | Fragmentation of the phenyl ring | [5] |

Key Applications in Research and Development

The unique chemical structure of this compound makes it a valuable tool in several scientific domains.

-

Organic Synthesis: It is a foundational building block for synthesizing more complex molecules, including various heterocyclic compounds that are often investigated for their pharmacological potential. [1]* Coordination Chemistry: The oxime and carbonyl groups act as excellent chelating agents for a variety of metal ions. The resulting metal complexes have applications in catalysis and materials science. [1]* Analytical Chemistry: Its ability to form colored complexes with certain metal ions, such as ferrous ions (Fe²⁺), allows for its use as a colorimetric reagent for quantitative analysis. [1][2]* Biological Research: The molecule and its derivatives are explored in drug discovery research, for instance, in studies related to enzyme inhibition. [1]

Experimental Protocol: NMR Sample Preparation

To ensure high-quality, reproducible NMR data, proper sample preparation is paramount. The choice of deuterated solvent is critical; while CDCl₃ is common, DMSO-d₆ is often preferred for oximes to better resolve the exchangeable -OH proton.

Step-by-Step Protocol:

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Rationale: This amount provides sufficient concentration for a strong signal in a standard 5 mm NMR tube without causing solubility issues.

-

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Rationale: DMSO-d₆ is a polar aprotic solvent that effectively solubilizes the compound and slows down the proton exchange of the N-OH group, resulting in a sharper peak.

-

-

Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogeneous solution is required.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Analysis: Place the NMR tube in the spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. A D₂O exchange experiment can be performed subsequently by adding a drop of D₂O to the tube, reshaking, and re-acquiring the ¹H spectrum to confirm the N-OH peak.

Conclusion

This compound is a compound of significant interest due to its versatile reactivity and broad applicability. A thorough understanding of its physicochemical properties and spectroscopic characteristics, as detailed in this guide, is fundamental for its effective use in synthesis, analytical applications, and materials science. The data presented herein, supported by authoritative sources, provides a solid foundation for researchers and scientists working with this valuable chemical intermediate.

References

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Metal complexes and solvent extraction properties of isonitrosoacetophenone 2-aminobenzoylhydrazone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isonitrosoacetophenone. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 532-54-7 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Isonitrosoacetophenone | C8H7NO2 | CID 9566037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-异亚硝基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound(532-54-7) IR2 [m.chemicalbook.com]

- 9. This compound(532-54-7) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-Isonitrosoacetophenone: Structure, Properties, Synthesis, and Applications

Introduction

2-Isonitrosoacetophenone, a versatile organic compound, holds a significant position in the landscape of chemical synthesis and analysis. Known by several synonyms including Phenylglyoxaldoxime and ω-(Hydroxyimino)acetophenone, this α-oximinoketone is a critical intermediate in the production of various pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring a hydroxylamine functional group, allows it to form stable complexes with metal ions, rendering it an invaluable reagent in coordination chemistry for the development of novel catalysts and materials.[1] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis methodologies, and diverse applications, offering field-proven insights into its utility and experimental handling.

Molecular Structure and Chemical Formula

The foundational identity of any chemical compound lies in its structure and formula. This compound is no exception, with its properties and reactivity being a direct consequence of its atomic arrangement.

Chemical Formula and Nomenclature

The molecular formula for this compound is C₈H₇NO₂ .[1][2][3][4] This formula indicates a composition of eight carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Systematic and common names for this compound include:

-

IUPAC Name: (2E)-2-hydroxyimino-1-phenylethanone[5]

-

Synonyms: Isonitrosoacetophenone, Phenylglyoxaldoxime, Benzoylformaldoxime, ω-(Hydroxyimino)acetophenone, Phenylglyoxal 2-oxime, Phenylglyoxal monoxime.[1][2][4][6]

Structural Elucidation

This compound is an α-keto-oxime, characterized by a ketone and an oxime functional group on adjacent carbon atoms. The key structural features are:

-

A phenyl group (C₆H₅) attached to a carbonyl carbon.

-

A carbonyl group (C=O) , which is part of the acetophenone framework.

-

An oxime group (=N-OH) , which imparts the "isonitroso" characteristic.

The linear formula can be represented as C₆H₅COCH=NOH.[6] The presence of these functional groups in proximity gives rise to its unique chemical reactivity and utility as a chelating agent.

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of synthetic routes.

| Property | Value | Reference |

| Molecular Weight | 149.15 g/mol | [1][2][6][7] |

| Appearance | White to light yellow/orange powder or crystal | [1][2][4] |

| Melting Point | 120 - 128 °C | [1][2][4] |

| Boiling Point | ~270.21 - 305.7 °C (estimate) | [2][4] |

| Density | ~1.1 - 1.25 g/cm³ (estimate) | [2][4] |

| Water Solubility | Soluble in cold water | [2][4] |

| pKa | 8.49 ± 0.10 (Predicted) | [2] |

| Storage Conditions | 0 - 8 °C | [1][2][4] |

Synthesis and Reaction Mechanisms

The synthesis of α-oximinoketones, including this compound, is a topic of significant interest in organic chemistry due to their wide-ranging applications.

General Synthesis of α-Oximinoketones

α-Oximinoketones are commonly synthesized through the reaction of carbonyl compounds with a nitrosonium source. Traditional methods often involve hydroxylamine hydrochloride in the presence of sodium nitrite and a mineral acid. More contemporary and greener approaches utilize solid supports like silica gel or catalysts such as CaO under milder conditions.[8]

A Standard Laboratory Protocol for this compound Synthesis

A well-established method for the synthesis of this compound involves the oximation of acetophenone. A regioselective synthesis can be achieved using hydroxylamine hydrochloride and silica gel at room temperature, which is considered a green chemistry approach.[8]

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve acetophenone in a suitable solvent such as ethanol.

-

Addition of Reagents: Add an equimolar amount of hydroxylamine hydrochloride and a catalytic amount of silica gel to the solution.

-

Reaction: Stir the mixture at 20°C for approximately 3 hours.[8]

-

Work-up: Monitor the reaction by thin-layer chromatography. Upon completion, the reaction mixture is typically filtered to remove the silica gel. The solvent is then evaporated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on various spectroscopic techniques. While a comprehensive spectral analysis is beyond the scope of this guide, key expected signals are summarized below.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group, a singlet for the methine proton adjacent to the oxime, and a broad singlet for the hydroxyl proton of the oxime group.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the carbon of the C=N bond, and the aromatic carbons.[9]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O (carbonyl) stretching, C=N (oxime) stretching, and O-H (hydroxyl) stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (149.15 g/mol ).[1][2][6][7]

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis and has several applications, particularly in the pharmaceutical and analytical fields.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the synthesis of more complex organic molecules.[1] Its reactivity allows for the creation of a diverse range of derivatives, making it a valuable tool in drug discovery and the development of new agrochemicals.[1] For instance, it can be a precursor for the synthesis of α-amino ketones, which are important structural motifs in many biologically active compounds.[10] The use of such intermediates is crucial for optimizing lead compounds to improve their efficacy, safety, and bioavailability.[]

Coordination Chemistry and Analytical Applications

The ability of this compound to form stable complexes with metal ions makes it a useful ligand in coordination chemistry.[1] These metal complexes can exhibit interesting catalytic and biological properties. For example, copper complexes of this compound and amino acids have shown antimicrobial and antioxidant activities.[2] Furthermore, it is employed in colorimetric assays for the quantitative determination of various substances.[1]

Role in Plant Defense Mechanisms

Research has shown that this compound can act as an inducer of plant defense mechanisms.[12] It has been observed to be biotransformed by plant cells, suggesting its interaction with plant metabolic pathways.[12] This highlights its potential application in agriculture as a plant protectant.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: It is harmful if swallowed (H302).[2]

-

Precautionary Statements: Standard precautions include avoiding breathing dust, washing hands thoroughly after handling, and wearing protective gloves, clothing, and eye protection.[2][4] In case of ingestion, medical help should be sought.[4]

-

Storage: It should be stored in a cool, dry, and well-ventilated area, typically between 0-8°C.[1][2][4]

Conclusion

This compound is a compound of considerable scientific and industrial importance. Its well-defined molecular structure gives rise to a set of physicochemical properties that make it a versatile reagent and synthetic intermediate. The straightforward synthesis and the diverse reactivity of its functional groups have led to its application in areas ranging from drug development and coordination chemistry to agricultural science. For researchers and professionals in these fields, a thorough understanding of this molecule is key to unlocking its full potential in creating novel and beneficial chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 532-54-7 [chemicalbook.com]

- 3. This compound, CasNo.532-54-7 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 4. echemi.com [echemi.com]

- 5. Isonitrosoacetophenone | C8H7NO2 | CID 9566037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-异亚硝基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound(532-54-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound(532-54-7) 13C NMR spectrum [chemicalbook.com]

- 10. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Applications of Isonitrosoacetophenone Derivatives

This guide provides a comprehensive overview of isonitrosoacetophenone and its derivatives, with a focus on their synthesis, mechanistic underpinnings, and burgeoning applications in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers not only procedural details but also the scientific rationale behind the experimental choices, ensuring a deeper understanding of this versatile class of compounds.

Introduction: The Chemical Versatility of Isonitrosoacetophenones

Isonitrosoacetophenone, also known as 2-oxo-2-phenylacetaldehyde oxime, is an organic compound featuring a distinctive α-keto oxime functional group.[1][2] This arrangement of atoms imparts a rich reactivity profile, making it a valuable precursor for a wide array of heterocyclic compounds and a versatile ligand in coordination chemistry.[3][4] The ability to readily introduce various substituents onto the aromatic ring allows for the fine-tuning of its steric and electronic properties, making its derivatives attractive scaffolds in the design of novel therapeutic agents.

The core structure of isonitrosoacetophenone consists of a phenyl ring attached to a glyoxal oxime moiety. The presence of the oxime group introduces the possibility of syn and anti geometric isomerism, which can influence the biological activity and physicochemical properties of its derivatives.[5]

Synthetic Pathways to Isonitrosoacetophenone and Its Derivatives

The synthesis of isonitrosoacetophenone and its substituted analogs primarily relies on the nitrosation of the corresponding acetophenone at the α-carbon. This transformation can be achieved through various methods, with the choice of reagents and conditions influencing the yield and purity of the product.

Nitrosation of Acetophenones: A Fundamental Transformation

The most common route to isonitrosoacetophenones involves the reaction of an acetophenone derivative with a nitrosating agent. This reaction proceeds via the formation of an enol or enolate intermediate, which then undergoes electrophilic attack by a nitrosonium ion (NO⁺) or its equivalent.

Mechanism of Nitrosation:

The reaction is typically carried out in the presence of an acid or a base.

-

Acid-Catalyzed Nitrosation: In the presence of a strong acid, the acetophenone is protonated at the carbonyl oxygen, facilitating the formation of the enol tautomer. The enol then reacts with the nitrosating agent.

-

Base-Mediated Nitrosation: A base is used to deprotonate the α-carbon of the acetophenone, generating an enolate. This nucleophilic enolate then attacks the nitrosating agent.

Common nitrosating agents include nitrous acid (generated in situ from sodium nitrite and a mineral acid), alkyl nitrites (such as amyl nitrite or methyl nitrite), and nitrosyl chloride.[3]

Experimental Workflow: Synthesis of Isonitrosoacetophenone

Caption: General workflow for the synthesis of isonitrosoacetophenone via nitrosation.

Detailed Protocol: Synthesis of Isonitrosoacetophenone

This protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of isonitrosoacetophenone.

Materials:

-

Acetophenone

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Methyl Nitrite (gas) or Amyl Nitrite (liquid)

-

Ice

-

Petroleum Ether

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve acetophenone in ethanol.

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Add concentrated hydrochloric acid dropwise to the stirred solution.

-

Bubble methyl nitrite gas through the solution (or add amyl nitrite dropwise) while maintaining the low temperature. The reaction is typically exothermic, so careful control of the addition rate is crucial.

-

Continue stirring for 2-3 hours after the addition is complete. The product will begin to precipitate as a crystalline solid.

-

Collect the precipitate by vacuum filtration and wash it sequentially with cold water and then with a small amount of cold petroleum ether to remove any unreacted acetophenone.

-

Dry the product under vacuum to obtain isonitrosoacetophenone.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): The nitrosation reaction is exothermic. Maintaining a low temperature is critical to prevent side reactions, such as the decomposition of nitrous acid and the formation of byproducts.

-

Acidic Medium (HCl): The acid catalyzes the enolization of acetophenone, which is the reactive species in the nitrosation reaction.

-

Ethanol as Solvent: Ethanol is a good solvent for both the starting material (acetophenone) and the reagents, and it allows for effective cooling of the reaction mixture.

-

Washing with Petroleum Ether: This step is important for removing nonpolar impurities, particularly unreacted acetophenone, leading to a purer final product.

Synthesis of Substituted Isonitrosoacetophenone Derivatives

The synthesis of substituted isonitrosoacetophenone derivatives follows a similar procedure, starting from the corresponding substituted acetophenone. The nature and position of the substituent on the aromatic ring can influence the reaction rate and the overall yield.

| Derivative | Starting Material | Typical Yield (%) | Melting Point (°C) | Reference |

| Isonitrosoacetophenone | Acetophenone | 75-85 | 126-128 | [Organic Syntheses] |

| 4-Methylisonitrosoacetophenone | 4-Methylacetophenone | ~80 | 145-147 | [3] |

| 4-Chloroisonitrosoacetophenone | 4-Chloroacetophenone | ~78 | 178-180 | [3] |

| 4-Methoxyisonitrosoacetophenone | 4-Methoxyacetophenone | ~82 | 142-144 | [General Synthetic Methods] |

| 4-Nitroisonitrosoacetophenone | 4-Nitroacetophenone | ~70 | 170-172 | [General Synthetic Methods] |

Table 1: Synthesis of Representative Isonitrosoacetophenone Derivatives.

Characterization of Isonitrosoacetophenone Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic and physical methods to confirm their structure and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum of isonitrosoacetophenone derivatives shows characteristic absorption bands for the C=O stretching (around 1650-1680 cm⁻¹), C=N stretching (around 1600-1620 cm⁻¹), and O-H stretching of the oxime group (a broad band around 3200-3400 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum typically shows a singlet for the oxime proton (-NOH) in the range of 10-12 ppm. The aromatic protons appear in the range of 7-8.5 ppm, and the pattern depends on the substitution of the phenyl ring. The methine proton (=CH-) of the isonitroso group appears as a singlet around 8-9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 180-190 ppm) and the imine carbon (around 150-160 ppm).

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

-

Melting Point: The melting point is a crucial indicator of the purity of the synthesized compound. A sharp melting point range suggests a high degree of purity.

Isonitrosoacetophenone Derivatives in Drug Development

The structural features of isonitrosoacetophenone derivatives make them promising candidates for the development of new therapeutic agents. Their ability to act as ligands for metal ions and to participate in various chemical reactions allows for the synthesis of a diverse range of biologically active molecules.

As Antimicrobial Agents

Several studies have explored the antimicrobial potential of isonitrosoacetophenone derivatives and their metal complexes. The presence of the azomethine group (-C=N-) is often associated with antimicrobial activity. These compounds have shown activity against a range of bacteria and fungi.[6] The mechanism of action is thought to involve the chelation of essential metal ions required for microbial growth or the inhibition of key microbial enzymes.

As Kinase Inhibitors in Cancer Therapy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern cancer drug discovery. Isonitrosoacetophenone derivatives have emerged as a promising scaffold for the design of kinase inhibitors. Their planar structure and the presence of hydrogen bond donors and acceptors allow them to fit into the ATP-binding pocket of various kinases. By modifying the substituents on the phenyl ring, it is possible to achieve selectivity for specific kinases.

Logical Relationship: From Scaffold to Kinase Inhibitor

Caption: The iterative process of developing kinase inhibitors from a core scaffold.

Conclusion and Future Perspectives

Isonitrosoacetophenone and its derivatives represent a class of compounds with significant synthetic versatility and a broad spectrum of biological activities. The straightforward and efficient synthetic routes to these compounds, coupled with the ease of structural modification, make them an attractive platform for the discovery of new drug candidates. The demonstrated potential of these derivatives as antimicrobial agents and kinase inhibitors warrants further investigation. Future research in this area will likely focus on the development of more potent and selective derivatives through detailed structure-activity relationship studies, as well as the exploration of their therapeutic potential in other disease areas. The continued application of modern synthetic and screening methodologies will undoubtedly unlock the full potential of this promising class of molecules.

References

-

Organic Syntheses. (n.d.). Isonitrosoacetophenone. Retrieved from [Link]

-

Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

Formation of an Oxime from a Ketone - YouTube. (2015, May 25). Retrieved from [Link]

- Kocak, N., et al. (2012). The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes. Russian Journal of Inorganic Chemistry, 57(9), 1144-1149.

-

Rzepa, H. S. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]

-

ChemTube3D. (n.d.). Oxime formation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Retrieved from [Link]

-

Química Orgánica. (n.d.). Oxime formation. Retrieved from [Link]

- Mahakale, R. G., et al. (2024). Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP). African Journal of Biomedical Research, 27(3s), 4719-4723.

- Gup, R., & Giziroglu, E. (2009). Metal complexes and solvent extraction properties of isonitrosoacetophenone 2-aminobenzoylhydrazone. Journal of the Serbian Chemical Society, 74(1), 25-36.

Sources

Introduction: Understanding the Role and Reactivity of 2-Isonitrosoacetophenone

An In-Depth Technical Guide to the Stability and Storage of 2-Isonitrosoacetophenone

This compound, also known by synonyms such as ω-(Hydroxyimino)acetophenone or Phenylglyoxal aldoxime, is a versatile organic compound with the molecular formula C₈H₇NO₂.[1] Structurally, it features a ketone and an oxime functional group, which dictates its chemical behavior and utility. This compound serves as a critical intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[2] Furthermore, its ability to form stable complexes with metal ions makes it a valuable reagent in the field of coordination chemistry, aiding in the development of novel catalysts and materials.[2][3][4]

Given its importance in both academic research and industrial drug development, a thorough understanding of its stability profile is paramount. Improper storage or handling can lead to degradation, compromising the integrity of experiments, the yield of synthetic routes, and the safety of laboratory personnel. This guide provides a comprehensive overview of the factors influencing the stability of this compound and establishes field-proven protocols for its optimal storage and handling.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for proper handling. The key characteristics are summarized below.

| Property | Value | References |

| Molecular Formula | C₈H₇NO₂ | [1][5] |

| Molecular Weight | 149.15 g/mol | [1][5] |

| Appearance | Beige Powder/Solid | [5] |

| Odor | Odorless | [6][5] |

| Melting Point | 126.00 - 128.00 °C (258.8 - 262.4 °F) | [6][5] |

| Solubility | Soluble in hot water | [5] |

| CAS Number | 532-54-7 | [6] |

The Chemical Stability Profile of this compound

The stability of this compound is governed by its molecular structure and its susceptibility to external factors such as temperature, light, and pH. While generally stable under normal conditions, several potential degradation pathways must be considered.[5]

Hydrolytic Stability: The Resilience of the Oxime Linkage

The oxime functional group (C=N-OH) is the most significant feature concerning the compound's hydrolytic stability. In aqueous solutions, oximes are markedly more resistant to hydrolysis than analogous imines or hydrazones, a characteristic attributed to the higher electronegativity of the oxygen atom compared to nitrogen.[7][8] Studies have shown that the oxime bond can be 100 to 1000 times more stable against hydrolysis than hydrazone linkages, making it a preferred choice for applications like bioconjugation where aqueous stability is crucial.[8][9][10]

However, this stability is pH-dependent. The hydrolysis of oximes is catalyzed by acid.[7][9][11] Under acidic conditions, protonation of the oxime nitrogen facilitates nucleophilic attack by water, leading to cleavage of the C=N bond and decomposition back to the corresponding carbonyl compound and hydroxylamine.[10] Conversely, in neutral (pH 7.0) or basic conditions, the rate of hydrolysis is exceedingly slow.[7]

Thermal Stability and Decomposition

This compound is a solid with a relatively high melting point (126-128 °C), which suggests good thermal stability at ambient temperatures. Safety data sheets indicate it is stable under normal conditions.[5] However, exposure to high temperatures can cause decomposition, potentially generating hazardous fumes such as nitrogen oxides (NOx) and carbon oxides.[12] While a specific decomposition temperature is not consistently reported, thermogravimetric analysis (TGA) of structurally related acetophenone polymers shows that significant degradation events often begin at temperatures above 250°C.[13][14] For pristine, solid this compound, it is prudent to avoid prolonged exposure to temperatures approaching its melting point to prevent degradation.

Photostability: A Critical Consideration

Organic molecules containing aromatic rings and conjugated systems, such as this compound, are often susceptible to degradation upon exposure to ultraviolet (UV) or visible light. Photochemical decomposition can lead to the formation of various impurities.[15] International Council for Harmonisation (ICH) guidelines (specifically Q1B) mandate photostability testing for new drug substances and products to determine if light exposure results in unacceptable changes.[16][17]

Reactivity and Chemical Incompatibilities

Understanding chemical incompatibilities is crucial for preventing hazardous reactions and maintaining sample purity.

-

Strong Oxidizing Agents : These are the primary materials to avoid, as they can react exothermically with the organic structure.[5]

-

Strong Acids : As discussed, acids can catalyze hydrolysis of the oxime bond.[7][10] Furthermore, in the presence of certain acids, oximes can undergo the Beckmann rearrangement to form amides.[10]

-

Certain Solvents : While generally stable in many organic solvents, long-term storage in stock solutions requires caution. For instance, some nitrogen-containing compounds have been shown to degrade in dimethyl sulfoxide (DMSO) over time, which can be a significant source of error in high-throughput screening campaigns.[18]

Core Directive: Recommended Storage and Handling Protocols

Based on the stability profile, the following conditions are mandated for ensuring the long-term integrity of this compound.

| Parameter | Recommended Condition | Rationale and Causality |

| Temperature | 2-8°C | Refrigeration minimizes the rate of any potential slow thermal degradation pathways and preserves long-term purity. |

| Light | Protect from Light | The aromatic and conjugated system is susceptible to photochemical degradation. Storage in an amber vial or in a dark location is required.[19] |

| Atmosphere | Tightly sealed container, dry/inert atmosphere | Prevents moisture absorption, which could lead to acid-catalyzed hydrolysis if acidic impurities are present. A tight seal also prevents reaction with atmospheric oxygen.[6][5][12] |

| Incompatibilities | Store away from strong oxidizing agents and strong acids. | Avoids potential decomposition reactions and ensures the chemical integrity of the material.[5] |

Visualization of Stability Factors and Workflows

To provide a clear visual summary, the following diagrams illustrate the key relationships and processes described in this guide.

Caption: Key environmental and chemical factors that can induce degradation of this compound.

Field-Proven Experimental Protocols

The following protocols provide a self-validating system for assessing the stability of this compound under specific conditions.

Protocol 1: Confirmatory Photostability Testing (ICH Q1B)

This protocol is designed to assess the intrinsic photostability of the solid compound, aligning with regulatory standards.

1. Sample Preparation: a. Place a sufficient quantity (e.g., 1-3 grams) of a single batch of this compound into a chemically inert, transparent container (e.g., a quartz petri dish). b. Prepare a "dark control" sample by wrapping an identical container with the same amount of substance completely in heavy-duty aluminum foil. This control will be exposed to the same temperature and humidity conditions but protected from light, allowing for the separation of thermal effects from photochemical effects.

2. Exposure Conditions (ICH Option 2): a. Place the test sample and the dark control into a photostability chamber. b. Expose the samples to a cool white fluorescent lamp designed to produce an output similar to ISO 10977 (1993). c. Simultaneously, expose the samples to a near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm and a maximum emission between 350 nm and 370 nm. d. The total exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter .[16][17] e. Monitor the conditions using calibrated radiometers/lux meters.

3. Post-Exposure Analysis: a. After the exposure period, visually inspect both the test and dark control samples for any changes in physical appearance (e.g., color change). b. Perform a quantitative analysis on both samples, as well as an unexposed reference standard, using a validated stability-indicating method (typically HPLC-UV). c. Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products) in the exposed sample relative to the dark control and the reference standard. d. If significant degradation is observed (>1%), the compound is considered photolabile, and the "Protect from Light" handling instruction is confirmed as mandatory.

Caption: Step-by-step experimental workflow for conducting a confirmatory photostability study.

References

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound. [Link]

-

Wikipedia. Oxime. [Link]

-

Kalia, J. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

-

ResearchGate. (2025). The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes. [Link]

-

ResearchGate. (2025). Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9566037, Isonitrosoacetophenone. [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

IAGIM. Photostability. [Link]

-

Witschel, M., et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry & Biodiversity, 17(1), e1900483. [Link]

-

Gräfe, U., et al. (1985). Photochemical decomposition of phenazone derivatives. Part 5(1): Isolation and identification of decomposition products in aqueous solution. Pharmazie, 40(1), 30-3. [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. [Link]

-

ResearchGate. (2025). Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties. [Link]

-

ResearchGate. (2025). Thermal Stability and Degradation of Chitosan Modified by Acetophenone. [Link]

-

Li, Y., et al. (2023). Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(dibutyl itaconate-co-butadiene) Elastomer. ACS Omega, 8(17), 15685–15695. [Link]

Sources

- 1. Isonitrosoacetophenone | C8H7NO2 | CID 9566037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Oxime - Wikipedia [en.wikipedia.org]

- 11. (PDF) Hydrolytic Stability of Hydrazones and Oximes (2008) | Jeet Kalia | 817 Citations [scispace.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. researchgate.net [researchgate.net]